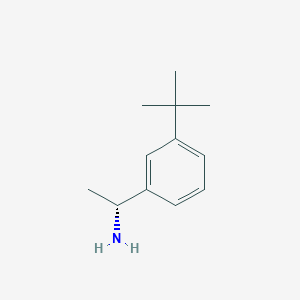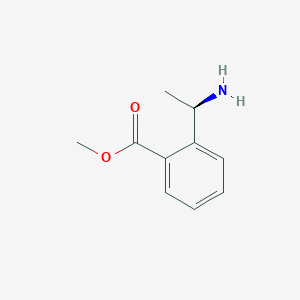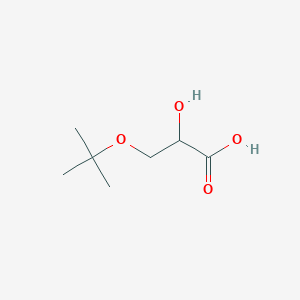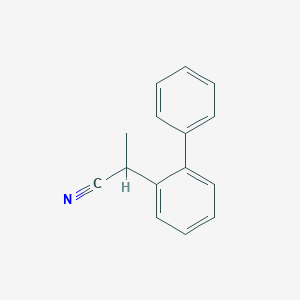
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester is an organic compound that features a benzoic acid core with an amino acid-like side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester typically involves the esterification of 3-(2-Amino-2-carboxy-ethyl)-benzoic acid. One common method is the Fischer esterification, which involves reacting the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives of the benzoic acid ester.
Reduction: Alcohol derivatives of the benzoic acid ester.
Substitution: Halogenated or nitrated benzoic acid esters.
Aplicaciones Científicas De Investigación
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino acid-like side chain allows it to mimic natural substrates, potentially inhibiting or activating specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Amino-2-carboxy-ethyl)-benzoic acid: The parent compound without the ester group.
4-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester: A positional isomer with the amino acid side chain at a different position on the aromatic ring.
3-(2-Amino-2-carboxy-ethyl)-phenylacetic acid methyl ester: A structurally similar compound with a phenylacetic acid core instead of benzoic acid.
Uniqueness
3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester is unique due to its specific substitution pattern and the presence of both an amino acid-like side chain and an ester group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
2-amino-3-(3-methoxycarbonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBHDKEVFGGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B8066185.png)






![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)





